2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
Description
Properties
CAS No. |
946330-57-0 |
|---|---|
Molecular Formula |
C29H30N4O4 |
Molecular Weight |
498.583 |
IUPAC Name |
2-[4-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C29H30N4O4/c1-18(2)30-26(34)16-21-11-13-22(14-12-21)33-28(36)23-7-5-6-8-25(23)32(29(33)37)17-27(35)31-24-15-19(3)9-10-20(24)4/h5-15,18H,16-17H2,1-4H3,(H,30,34)(H,31,35) |
InChI Key |
YBPGKDKQAOJAKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 2-{4-[1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide exhibit significant anticancer properties. For instance, quinazoline derivatives have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. In vitro and in vivo studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively .
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives has been well documented. Research indicates that the incorporation of specific functional groups can enhance the antimicrobial efficacy against a range of pathogens, including bacteria and fungi. The compound's structure suggests potential activity against resistant strains due to its ability to interfere with bacterial cell wall synthesis and function .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Similar compounds have demonstrated effectiveness in reducing inflammation in models of arthritis and other inflammatory diseases. Molecular docking studies suggest that this compound may interact with key enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:
- Formation of the quinazoline core via cyclization reactions.
- Introduction of the dimethylphenyl amino group through nucleophilic substitution.
- Final acetamide formation via acylation reactions.
This synthetic pathway allows for the modification of various functional groups to optimize biological activity .
Research Case Studies
Several case studies have explored the applications and efficacy of quinazoline derivatives:
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer properties against various cancer cell lines. The results indicated that modifications at the phenyl ring significantly affected potency and selectivity towards cancer cells.
- Antimicrobial Evaluation : Another research article focused on synthesizing new quinazoline-based compounds and testing them against standard microbial strains. The findings revealed that certain derivatives exhibited potent antimicrobial activity comparable to conventional antibiotics .
- Inflammation Model Study : A recent study investigated the anti-inflammatory effects of similar compounds in animal models of induced arthritis. Results showed a marked reduction in swelling and pain, confirming the therapeutic potential of these compounds in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with other quinazolinone and acetamide derivatives (Table 1).
Key Observations :
Core Heterocycle Impact: Quinazolinones (target compound and ) are associated with anticonvulsant activity, while thienopyrimidines () may diverge in target specificity due to sulfur incorporation .
Acetamide Side Chain : The N-isopropyl group may reduce metabolic clearance compared to bulkier substituents (e.g., phenylethyl in ), as suggested by computational models .
Bioactivity and Pharmacokinetic Profiling
- Similarity Indexing: Using Tanimoto coefficients (structural fingerprints), the target compound shows ~65–70% similarity to anticonvulsant quinazolinones (e.g., ), suggesting shared mechanisms like voltage-gated sodium channel modulation .
- Protein Target Correlations : Hierarchical clustering of bioactivity data () predicts overlap with HDAC inhibitors (e.g., SAHA-like agents) due to the acetamide’s zinc-binding capability, a feature critical for epigenetic modulation .
- Pharmacokinetics :
Research Implications
Therapeutic Potential: Structural alignment with anticonvulsant and HDAC-inhibiting agents supports further testing in neurological and oncology models .
Optimization Strategies: Introduce polar groups (e.g., hydroxamate) to enhance HDAC affinity while retaining quinazolinone core .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of quinazolinone intermediates. A common approach includes:
Formation of the quinazolinone core : Condensation of methyl 2-isothiocyanatobenzoate with glycine to yield 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to generate 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
Acetamide coupling : Activation of the carboxylic acid group using N,N′-carbonyldiimidazole (CDI), followed by reaction with substituted chloroacetamides (e.g., N-isopropyl derivatives) under controlled temperature (273 K) and solvent conditions (dichloromethane) .
Purification : Column chromatography or recrystallization (e.g., methylene chloride slow evaporation) to isolate the final product .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization employs a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and connectivity, particularly for the quinazolinone core and acetamide substituents .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., R22(10) dimer formation via N–H⋯O interactions) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric purity .
Advanced: How can computational methods optimize its synthesis?
Answer:
Modern approaches integrate quantum chemical calculations and AI-driven simulations:
- Reaction Path Search : Quantum mechanics (e.g., density functional theory) identifies transition states and intermediates, reducing trial-and-error experimentation .
- COMSOL Multiphysics : Models reaction kinetics and mass transfer to optimize parameters like temperature, solvent polarity, and catalyst loading .
- Machine Learning (ML) : Trains on historical reaction data to predict yields and side products, enabling rapid condition screening .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from assay variability or structural heterogeneity. Mitigation strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding) .
- Structural Verification : Confirm compound identity via XRD or 2D-NMR before bioactivity tests to rule out polymorphic or degradation artifacts .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers and systematic biases .
Basic: What are the initial steps in assessing its biological activity?
Answer:
Preliminary screening follows a tiered approach:
In Vitro Assays :
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to establish IC50 values .
Solubility and Stability : Measure logP (octanol-water partition) and monitor degradation via HPLC under physiological conditions .
Advanced: What statistical approaches optimize reaction conditions?
Answer:
Design of Experiments (DoE) methodologies are critical:
- Factorial Design : Screens variables (e.g., temperature, catalyst concentration) to identify significant factors .
- Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., reaction time vs. yield) .
- Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter datasets (e.g., solvent polarity, steric effects) to isolate optimal conditions .
Advanced: How to analyze its interaction with biological targets?
Answer:
Advanced techniques include:
- Molecular Dynamics (MD) Simulations : Predict binding modes to proteins (e.g., COX-2) using software like GROMACS .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Basic: What solvents and catalysts are preferred in its synthesis?
Answer:
- Solvents : Dichloromethane (for CDI-mediated coupling) or DMF (for polar intermediates) .
- Catalysts : Triethylamine (base for deprotonation) and CDI (carboxylic acid activation) .
- Oxidizing Agents : Hydrogen peroxide for thioxo-to-dioxo conversion in quinazolinone synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
